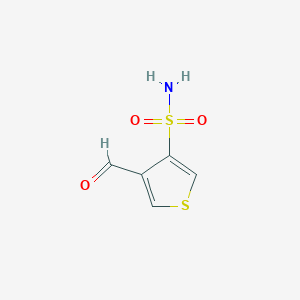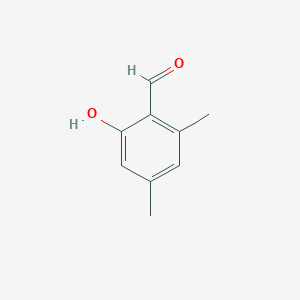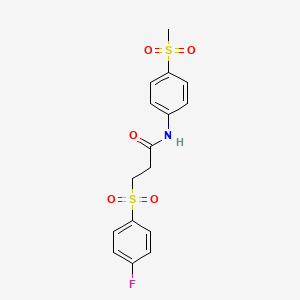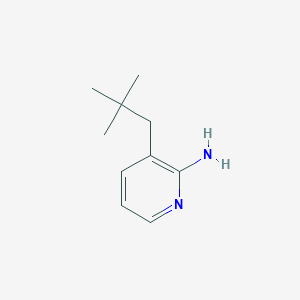
(E)-5-(2-(4-bromophenyl)-2-oxoethyl)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-5-(2-(4-bromophenyl)-2-oxoethyl)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one, commonly known as BPT, is a thiazolidinone derivative that has been extensively studied for its potential use in medicinal chemistry. BPT has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antifungal properties. In
Scientific Research Applications
BPT has been extensively studied for its potential use in medicinal chemistry. It has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antifungal properties. BPT has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to have antifungal activity against Candida albicans and Aspergillus fumigatus.
Mechanism Of Action
The mechanism of action of BPT is not fully understood. However, it has been suggested that BPT may exert its biological activities by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). COX-2 and 5-LOX are enzymes involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
BPT has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. BPT has also been found to induce apoptosis (programmed cell death) in cancer cells. Additionally, BPT has been shown to inhibit the growth of Candida albicans and Aspergillus fumigatus.
Advantages And Limitations For Lab Experiments
One advantage of using BPT in lab experiments is its ability to exhibit various biological activities, including anti-inflammatory, antitumor, and antifungal properties. Additionally, BPT has been found to have low toxicity in animal studies. However, one limitation of using BPT in lab experiments is its limited solubility in water, which may affect its bioavailability.
Future Directions
There are several future directions for the study of BPT. One direction is to further investigate the mechanism of action of BPT. Another direction is to explore the use of BPT in combination with other drugs for the treatment of cancer and fungal infections. Additionally, the development of more soluble forms of BPT may enhance its bioavailability and potential therapeutic applications.
Conclusion:
In conclusion, BPT is a thiazolidinone derivative that has been extensively studied for its potential use in medicinal chemistry. BPT exhibits various biological activities, including anti-inflammatory, antitumor, and antifungal properties. The mechanism of action of BPT is not fully understood, but it may exert its biological activities by inhibiting the activity of certain enzymes. BPT has been found to exhibit low toxicity in animal studies, but its limited solubility in water may affect its bioavailability. There are several future directions for the study of BPT, including further investigation of its mechanism of action and the development of more soluble forms for potential therapeutic applications.
Synthesis Methods
The synthesis of BPT involves the reaction of 2-bromo-4'-hydroxyacetophenone and 2-amino-4-phenylthiazole in the presence of a base. The reaction produces BPT as a yellow solid with a melting point of 265-267°C.
properties
IUPAC Name |
5-[2-(4-bromophenyl)-2-oxoethyl]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O3S/c18-11-3-1-10(2-4-11)14(22)9-15-16(23)20-17(24-15)19-12-5-7-13(21)8-6-12/h1-8,15,21H,9H2,(H,19,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJGMCIFFQAPTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC2C(=O)NC(=NC3=CC=C(C=C3)O)S2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-(2-(4-bromophenyl)-2-oxoethyl)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-7-(4-(2-morpholino-2-oxoethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2373380.png)




![3,5-Difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2373387.png)




![2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B2373398.png)


